molecular formula C22H25Cl2N3O4S2 B2833164 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE CAS No. 1215740-85-4

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2833164
CAS No.: 1215740-85-4
M. Wt: 530.48
InChI Key: CCWFOYHPTIEPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorobenzene moiety: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the ethylsulfonyl group: This can be done via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling with morpholinoethylamine: This step involves nucleophilic substitution reactions to attach the morpholinoethyl group to the benzamide core.

    Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form to enhance its solubility and stability.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(2-piperidinoethyl)benzamide

Uniqueness

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethylsulfonyl and morpholinoethyl groups may enhance its solubility, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2.ClH/c1-2-32(28,29)19-9-4-3-6-16(19)21(27)26(11-10-25-12-14-30-15-13-25)22-24-20-17(23)7-5-8-18(20)31-22;/h3-9H,2,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWFOYHPTIEPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.